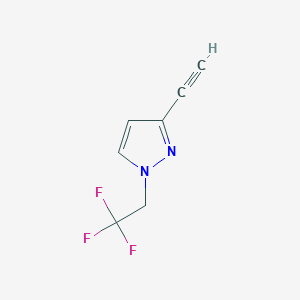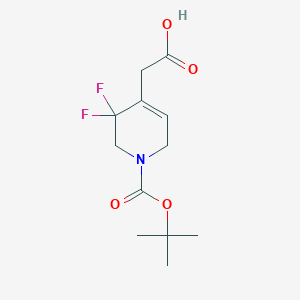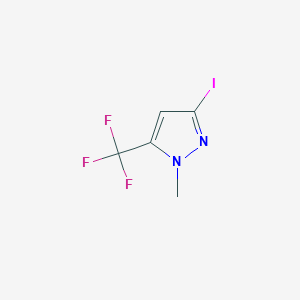
3-Ethynyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethynyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole: is a chemical compound characterized by the presence of an ethynyl group and a trifluoroethyl group attached to a pyrazole ring
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Ethynyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole is used as a building block in organic synthesis. Its unique structural features make it a valuable intermediate in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activities. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its trifluoroethyl group imparts unique properties to the final products, such as increased stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole typically involves the reaction of 3-ethynylpyrazole with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The ethynyl group in 3-Ethynyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole can undergo oxidation reactions to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives, such as 3-ethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole.
Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of saturated derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Wirkmechanismus
The mechanism of action of 3-Ethynyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues, while the trifluoroethyl group can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
- 3-Ethynyl-1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol
- 3-Ethynyl-1,1,2,2-tetramethylcyclopropane
Comparison: Compared to similar compounds, 3-Ethynyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole is unique due to the presence of both an ethynyl group and a trifluoroethyl group attached to a pyrazole ring. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications. The trifluoroethyl group, in particular, enhances the compound’s stability and reactivity, distinguishing it from other similar compounds.
Eigenschaften
IUPAC Name |
3-ethynyl-1-(2,2,2-trifluoroethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2/c1-2-6-3-4-12(11-6)5-7(8,9)10/h1,3-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZOZPAPWITWPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NN(C=C1)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(2-fluorophenyl)acetamide](/img/structure/B2701256.png)

![4-((4-fluorophenyl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide](/img/structure/B2701260.png)
![2-(1,6,7-trimethyl-2,4-dioxo-8-phenethyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2701262.png)


![7-{4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}ethan-1-one](/img/structure/B2701267.png)


![2-Ethyl-5-((4-methylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2701271.png)
![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2701274.png)

